

HPLC analysis method for Morinamide quantification

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Compound of Interest

Compound Name: Morinamide

Cat. No.: B1206486

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An Application Note for the Quantification of **Morinamide** using High-Performance Liquid Chromatography (HPLC)

Introduction

Morinamide, a derivative of pyrazinamide, is recognized as a second-line anti-tuberculosis agent.[1] As a key metabolite and therapeutic agent, its accurate quantification in various matrices, including plasma and pharmaceutical formulations, is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust, reliable, and widely accessible analytical technique for this purpose.

This document provides a comprehensive, field-proven protocol for the determination of **Morinamide** using a reversed-phase HPLC method. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure technical accuracy and reproducibility. The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness. [2][3][4]

Principle of the Method

This method employs isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The principle hinges on the differential partitioning of the

analyte, **Morinamide**, between a non-polar stationary phase (C18) and a polar mobile phase. **Morinamide**, a moderately polar compound, is retained on the hydrophobic C18 column and subsequently eluted by the mobile phase. The separation is achieved based on its specific retention time under the defined chromatographic conditions. Quantification is performed by measuring the UV absorbance of the eluted **Morinamide** and correlating its peak area to a standard calibration curve. The selection of a C18 column is based on its wide applicability and proven efficacy in separating compounds of similar polarity.[5][6][7]

Apparatus, Materials, and Reagents

Apparatus

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Chromatographic data acquisition and processing software.
- Analytical balance (0.01 mg readability).
- pH meter.
- Sonicator bath.
- Vortex mixer.
- Centrifuge (capable of >10,000 x g and 4°C).
- Nitrogen evaporation system (optional).
- Class A volumetric flasks and pipettes.
- HPLC vials with inserts.
- Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

Materials and Reagents

- **Morinamide** reference standard (>98% purity).

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).[6]
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
- Orthophosphoric acid (Analytical grade).[7]
- Water (HPLC grade or Milli-Q).
- Human plasma (for bioanalytical method development).

Chromatographic Conditions

The following parameters have been optimized for the robust separation and quantification of **Morinamide**. A column temperature of 30°C is maintained to ensure consistent retention times by minimizing viscosity fluctuations of the mobile phase. The detection wavelength of 268 nm is selected based on the characteristic UV absorbance of the pyrazine chromophore present in **Morinamide**'s structure, ensuring high sensitivity.

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Oven Temperature	30 °C
Detection	UV at 268 nm
Run Time	10 minutes

Preparation of Solutions

Mobile Phase Preparation (1 L)

- Phosphate Buffer (20 mM, pH 6.5): Accurately weigh 2.72 g of KH_2PO_4 and dissolve it in 1 L of HPLC grade water. Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or orthophosphoric acid.
- Final Mobile Phase: Mix 800 mL of the prepared phosphate buffer with 200 mL of acetonitrile.
- Degassing: Degas the solution for 15-20 minutes using a sonicator bath or an online degasser before use to prevent pump cavitation and baseline noise.

Morinamide Stock Solution (1 mg/mL)

- Accurately weigh 10 mg of **Morinamide** reference standard.
- Transfer the standard into a 10 mL Class A volumetric flask.
- Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.^[8]
- Allow the solution to return to room temperature and make up the volume to 10 mL with methanol. This solution is stable for at least one month when stored at 2-8°C.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. These solutions are then used to spike the matrix (e.g., plasma) to generate calibration standards and QC samples. A typical calibration curve might range from 0.1 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$.

Experimental Protocols

System Suitability Test (SST)

Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified.

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a mid-range concentration standard solution (e.g., 10 µg/mL) six consecutive times.
- Calculate the system suitability parameters. The acceptance criteria are crucial for ensuring the system's performance is adequate for the analysis.

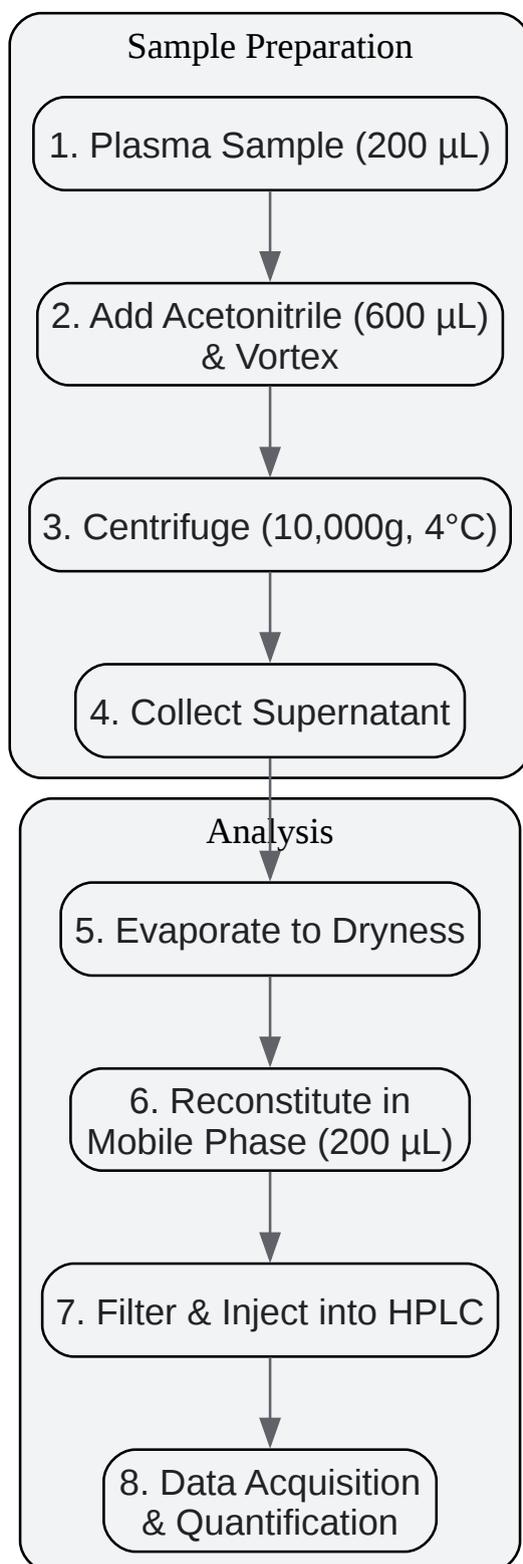
SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)	> 2000	Indicates high column efficiency and good separation power.
% RSD of Peak Area	≤ 2.0%	Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time	≤ 1.0%	Confirms the stability of the pump flow rate and mobile phase composition.

Protocol for Sample Preparation from Plasma

This protein precipitation protocol is a common and effective method for cleaning up biological samples prior to HPLC analysis.[5] The use of cold acetonitrile enhances precipitation efficiency, and centrifugation separates the solid protein debris from the supernatant containing the analyte.[9]

- Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 600 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.

- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5][9]
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase.[5]
- Vortex for 30 seconds to ensure the residue is fully dissolved.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
- Inject 20 µL of the filtered sample into the HPLC system.



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Figure 1: Experimental workflow for **Morinamide** quantification in plasma.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[2][3][4] The objective of validation is to confirm that the procedure is reliable, reproducible, and accurate for the analysis of **Morinamide**.[4]

Validation Parameters & Acceptance Criteria

Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte in the presence of other components (e.g., plasma matrix, metabolites).	No interfering peaks at the retention time of Morinamide in blank matrix samples.
Linearity & Range	The ability to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) \geq 0.995 over a specified range (e.g., 0.1 - 50 $\mu\text{g/mL}$). ^[6]
Accuracy	The closeness of the test results to the true value. Assessed by recovery studies.	Mean recovery of 85-115% at three QC levels (low, medium, high). For bioanalysis, $\pm 15\%$ ($\pm 20\%$ at LLOQ).
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly.	% RSD $\leq 15\%$ for QC samples ($\leq 20\%$ at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision).
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	S/N of 10:1; response must be accurate ($\pm 20\%$) and precise ($\leq 20\%$ RSD).
Robustness	The capacity to remain unaffected by small, deliberate variations in method parameters.	System suitability parameters remain within acceptance criteria when parameters like pH (± 0.2), mobile phase composition ($\pm 2\%$), and temperature ($\pm 2^\circ\text{C}$) are varied.

Data Analysis

- Calibration Curve: Generate a linear regression curve by plotting the peak area of the **Morinamide** standard against its known concentration.
- Quantification: Determine the concentration of **Morinamide** in unknown samples by interpolating their peak areas from the calibration curve.
- Calculations: Apply the appropriate dilution factors from the sample preparation steps to calculate the final concentration in the original sample.



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Figure 2: Logical flow of an HPLC system for analysis.

Conclusion

The HPLC-UV method detailed in this application note provides a selective, precise, and accurate protocol for the quantification of **Morinamide**. By adhering to the established chromatographic conditions, sample preparation steps, and system suitability criteria, researchers can achieve reliable and reproducible results. The comprehensive validation framework ensures that the method is fit for its intended purpose in both research and quality control environments, aligning with global regulatory expectations for analytical procedures.

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